![molecular formula C24H44N4O10 B13849133 [2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide is a derivative of the well-known crown ether, 18-crown-6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “18-crown-6” part of the name indicates that the ring contains 18 atoms, 6 of which are oxygen atoms. The addition of the tetracarboxamide groups at positions 2, 3, 11, and 12 introduces additional functional groups that can interact with various ions and molecules, enhancing the compound’s ability to form complexes.
Preparation Methods
The synthesis of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide typically involves the functionalization of the 18-crown-6 ether. One common method is the reaction of 18-crown-6 with a suitable amine and a carboxylic acid derivative under conditions that promote amide bond formation. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups, followed by the addition of the amine to form the amide bonds.
Industrial production methods for crown ethers, including (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide, often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide undergoes various chemical reactions, including:
Complexation Reactions: The compound can form stable complexes with metal ions, particularly potassium ions, due to the presence of the crown ether ring. This complexation is often used in phase transfer catalysis.
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can act as a nucleophile.
Hydrogen Bonding: The amide groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
Common reagents and conditions for these reactions include organic solvents such as dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reactants and conditions used but often include metal ion complexes and substituted derivatives.
Scientific Research Applications
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between ionic and organic phases. It also serves as a ligand in coordination chemistry to stabilize metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying ion transport and ion channel functions in biological systems.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly for targeting specific ions or molecules within the body.
Industry: It is used in the synthesis of specialized materials and in processes requiring selective ion binding and transport.
Mechanism of Action
The mechanism of action of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide primarily involves its ability to form stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, while the amide groups enhance binding through additional interactions such as hydrogen bonding and coordination. This complexation can influence the reactivity and solubility of the metal ions, facilitating various chemical and biological processes.
Comparison with Similar Compounds
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide is unique among crown ethers due to the presence of the tetracarboxamide groups, which enhance its ability to form complexes and participate in hydrogen bonding. Similar compounds include:
18-Crown-6: The parent compound without the amide groups, primarily used for its ability to complex with potassium ions.
Dibenzo-18-crown-6: A derivative with benzene rings that provide additional hydrophobic interactions.
Hexaaza-18-crown-6: A nitrogen-containing crown ether with different binding properties.
The addition of the tetracarboxamide groups in (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide provides enhanced functionality and versatility compared to these similar compounds.
Properties
Molecular Formula |
C24H44N4O10 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2R,3R,11R,12R)-2-N,2-N,3-N,3-N,11-N,11-N,12-N,12-N-octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide |
InChI |
InChI=1S/C24H44N4O10/c1-25(2)21(29)17-18(22(30)26(3)4)36-14-10-34-12-16-38-20(24(32)28(7)8)19(23(31)27(5)6)37-15-11-33-9-13-35-17/h17-20H,9-16H2,1-8H3/t17-,18-,19-,20-/m1/s1 |
InChI Key |
JCBZYAQCLZKNFP-UAFMIMERSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1[C@@H](OCCOCCO[C@H]([C@@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Canonical SMILES |
CN(C)C(=O)C1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


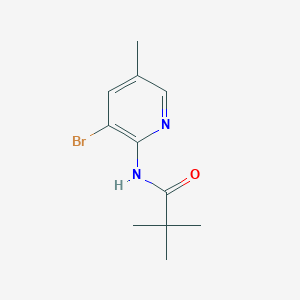
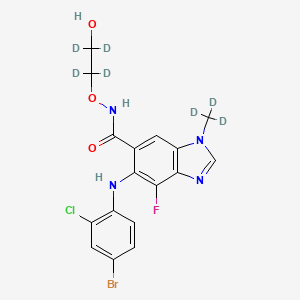
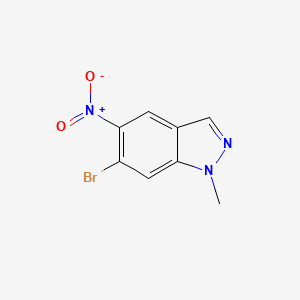
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
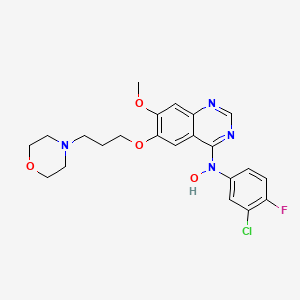
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
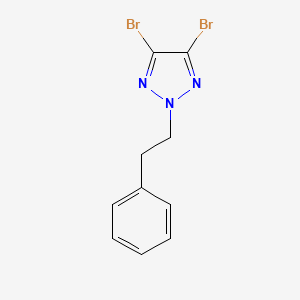
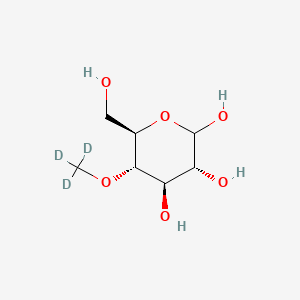
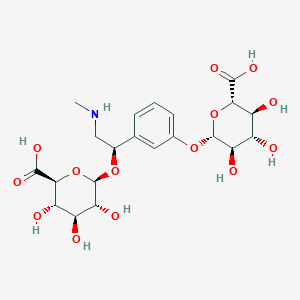
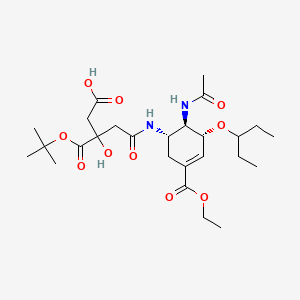
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)
